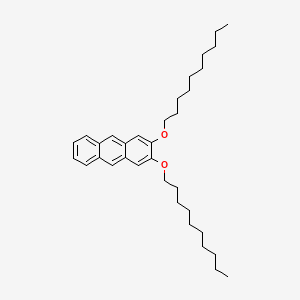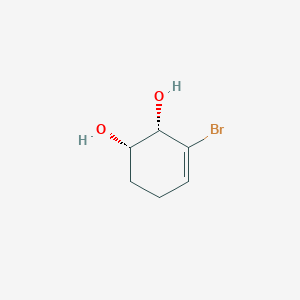
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- is a long-chain fatty acid amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- typically involves the reaction of octadecanoic acid with 4-hydroxy-3-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may act on pathways related to inflammation, pain, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- is unique due to its specific structural features, such as the presence of a hydroxy and methoxy group on the aromatic ring, which contribute to its distinct biological activities and chemical reactivity .
Propiedades
| 150988-83-3 | |
Fórmula molecular |
C27H47NO3 |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyloctadecanamide |
InChI |
InChI=1S/C27H47NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,23,29H,4-18,22H2,1-3H3,(H,28,30) |
Clave InChI |
DVJVFQDCZQZGRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)

![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

